Cas no 1865582-48-4 (N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide)
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide
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- Inchi: 1S/C7H12N2O2S2/c1-5-7(12-6(2)9-5)4-8-13(3,10)11/h8H,4H2,1-3H3
- InChI Key: PALHLBDZYDNHAI-UHFFFAOYSA-N
- SMILES: CS(NCC1SC(C)=NC=1C)(=O)=O
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6261-3605-2μmol |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide |
1865582-48-4 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F6261-3605-5μmol |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide |
1865582-48-4 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6261-3605-1mg |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide |
1865582-48-4 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F6261-3605-2mg |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide |
1865582-48-4 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F6261-3605-3mg |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide |
1865582-48-4 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6261-3605-4mg |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide |
1865582-48-4 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6261-3605-5mg |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide |
1865582-48-4 | 5mg |
$103.5 | 2023-09-09 |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide
Professional Introduction to N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide (CAS No. 1865582-48-4)
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide, a compound with the chemical identifier CAS No. 1865582-48-4, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of methanesulfonamides, which are widely recognized for their versatile biological activities and structural diversity. The presence of a 2,4-dimethyl-1,3-thiazole moiety in its molecular structure imparts unique properties that make it a promising candidate for further research and development.
The 2,4-dimethyl-1,3-thiazole ring is a heterocyclic aromatic compound that has garnered considerable attention in medicinal chemistry due to its ability to interact with various biological targets. This particular scaffold is known for its stability and reactivity, making it an ideal platform for designing novel bioactive molecules. The methanesulfonamide functional group further enhances the compound's potential by contributing to its solubility and bioavailability, which are critical factors in drug design.
In recent years, there has been a surge in research focused on thiazole derivatives due to their broad spectrum of biological activities. These derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The compound N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide is no exception and has been the subject of several studies exploring its pharmacological properties.
One of the most intriguing aspects of this compound is its potential as an inhibitor of specific enzymes involved in cancer progression. Recent studies have highlighted the role of thiazole derivatives in modulating the activity of kinases and other enzymes that are aberrantly expressed in tumor cells. The 2,4-dimethyl-1,3-thiazol-5-yl moiety is particularly noteworthy for its ability to bind to these enzymes with high affinity, thereby disrupting their function and potentially leading to the regression of tumors.
Furthermore, the methanesulfonamide group in N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide contributes to its ability to cross the blood-brain barrier, which is a significant challenge in treating neurological disorders. This property makes it an attractive candidate for developing drugs that target central nervous system (CNS) diseases. Preliminary studies have suggested that this compound may have neuroprotective effects, making it a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the formation of the thiazole ring followed by the introduction of the methanesulfonamide group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of these reactions.
The pharmacokinetic properties of this compound are also of great interest. Studies have shown that it exhibits good oral bioavailability and a favorable half-life, which are essential characteristics for any drug candidate. Additionally, preliminary toxicology studies have indicated that it is well-tolerated at therapeutic doses, suggesting a low risk of adverse effects.
In conclusion, N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide (CAS No. 1865582-48-4) is a promising compound with significant potential in pharmaceutical applications. Its unique molecular structure and demonstrated biological activities make it an attractive candidate for further research and development. As our understanding of its pharmacological properties continues to grow, it is likely that this compound will play a crucial role in the development of new therapies for various diseases.
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